{3-[1'-methyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propyl}amine
描述
属性
IUPAC Name |
3-[3-(1-methylpyrazol-4-yl)-5-(trifluoromethyl)pyrazol-1-yl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N5/c1-18-7-8(6-16-18)9-5-10(11(12,13)14)19(17-9)4-2-3-15/h5-7H,2-4,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIDMQBUDJMMNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN(C(=C2)C(F)(F)F)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006336-71-5 | |
| Record name | 3-[3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[1’-methyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propyl}amine typically involves the formation of the bipyrazole core followed by the introduction of the trifluoromethyl group and the propylamine side chain. One common method involves the reaction of 1-methyl-5-(trifluoromethyl)pyrazole with a suitable electrophile to form the bipyrazole core.
Industrial Production Methods
Industrial production methods for this compound may involve scalable approaches such as continuous flow synthesis, which allows for precise control of reaction conditions and efficient production of the desired compound. For example, lithiation in flow followed by trapping with electrophiles has been used to functionalize the 5-position of 1-methyl-5-(trifluoromethyl)pyrazole .
化学反应分析
Types of Reactions
{3-[1’-methyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing or modifying functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
科学研究应用
Anticancer Activity
Recent studies have highlighted the potential of compounds containing trifluoromethyl groups, such as 3-[1'-methyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propylamine, in anticancer drug development. Research has shown that derivatives with trifluoromethyl substitutions exhibit significant growth inhibition against various cancer cell lines. For instance, a related compound demonstrated percent growth inhibitions of 86.61% against SNB-19 and 85.26% against OVCAR-8 cells .
Antimalarial Properties
Trifluoromethyl-substituted compounds are also being investigated for their antimalarial properties. A study synthesized a series of benzenesulfonamide derivatives with trifluoromethyl groups that showed promise as lead compounds for new antimalarial drugs. These derivatives were designed based on the structure of existing sulfonamide drugs and demonstrated effective inhibition against malaria-related targets .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. The presence of the trifluoromethyl group has been correlated with enhanced biological activity due to its electron-withdrawing properties, which can influence the compound's interaction with biological targets .
Material Science Applications
In addition to medicinal applications, 3-[1'-methyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propylamine can be utilized in material science for developing new materials with specific properties. The unique electronic characteristics imparted by the trifluoromethyl group can enhance material stability and performance in various applications.
Case Studies and Research Findings
作用机制
The mechanism of action of {3-[1’-methyl-5-(trifluoromethyl)-1H,1’H-3,4’-bipyrazol-1-yl]propyl}amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Structural Analogs and Substitution Patterns
The compound belongs to a class of bipyrazole-propylamine derivatives. Key structural analogs include:
Key Observations:
- Substituent Effects : The addition of methyl groups (e.g., at 3' or 5' positions) increases molecular weight slightly (287.29 g/mol vs. 286.28 g/mol) and may enhance lipophilicity, impacting bioavailability .
- Trifluoromethyl Role : The CF₃ group in all analogs improves metabolic stability and binding affinity in drug-receptor interactions, a common strategy in medicinal chemistry .
Physicochemical Properties
Limited experimental data exist for the target compound, but inferences can be drawn from analogs:
生物活性
The compound {3-[1'-methyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propyl}amine is a member of the bipyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a bipyrazole moiety with a trifluoromethyl group and a propyl amine chain. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity significantly .
Antimicrobial Activity
Research indicates that compounds with similar structural characteristics exhibit notable antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives possess significant activity against various bacterial strains. The structure–activity relationship (SAR) suggests that the trifluoromethyl group enhances the efficacy against Mycobacterium species .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μM) | Target Organism |
|---|---|---|
| Compound A | 31.75 | Mycobacterium kansasii |
| Compound B | 17.62 | Mycobacterium tuberculosis |
| Compound C | 29.17 | Escherichia coli |
Cytotoxicity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For example, derivatives with similar bipyrazole structures have shown promising results against human leukemia THP-1 cells, indicating potential applications in cancer therapy .
Table 2: Cytotoxicity Data
| Compound Name | IC50 (μM) | Cell Line |
|---|---|---|
| Bipyrazole A | 0.130 | HeLa |
| Bipyrazole B | 0.0183 | THP-1 |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The presence of the bipyrazole moiety allows for potential binding to enzyme active sites or receptor sites involved in cellular signaling pathways.
Case Studies
- Antibacterial Efficacy : In a study investigating the antibacterial properties of bipyrazole derivatives, it was found that compounds with trifluoromethyl groups exhibited lower MIC values against resistant strains compared to their non-fluorinated counterparts . This highlights the importance of fluorination in enhancing antimicrobial potency.
- Anticancer Properties : Another study focused on the cytotoxic effects of bipyrazole derivatives on cancer cell lines revealed that modifications at the 5-position significantly increased potency against leukemia cells . This suggests a promising avenue for developing new anticancer agents.
常见问题
Basic Research Questions
Q. What are the key synthetic strategies for {3-[1'-methyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propyl}amine?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrazole core formation and subsequent functionalization. A common approach involves:
Core assembly : Condensation of hydrazine derivatives with trifluoromethyl ketones or esters to form the bipyrazole backbone .
Side-chain introduction : Alkylation or nucleophilic substitution to attach the propylamine group. For example, coupling 1'-methyl-5-(trifluoromethyl)-1H-pyrazole with a bromopropylamine derivative under basic conditions (e.g., Cs₂CO₃ or K₂CO₃) in solvents like DMF or DMSO .
Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to isolate the product .
- Key Considerations : Optimize reaction time and temperature to minimize byproducts like regioisomers or decomposition due to the trifluoromethyl group’s stability .
Q. How is the compound characterized structurally?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm connectivity and substituent positions. For pyrazole derivatives, characteristic peaks include:
- ~δ 6.5–7.5 ppm (pyrazole protons) .
- δ 2.5–3.5 ppm (propylamine protons) .
- Mass Spectrometry : HRMS (ESI or EI) validates molecular weight, with fragmentation patterns confirming the bipyrazole scaffold .
- X-ray Crystallography : Resolves bond angles and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .
Advanced Research Questions
Q. How do electronic properties of the trifluoromethyl group influence reactivity in catalytic applications?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311G(d,p) to map electrostatic potential surfaces and HOMO-LUMO gaps. The -CF₃ group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilic reactivity .
- Experimental Validation : Compare reaction rates with non-fluorinated analogs in cross-coupling reactions (e.g., Suzuki-Miyaura). Trifluoromethyl groups may sterically hinder Pd catalyst coordination, requiring bulky ligands (e.g., XPhos) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Compare IC₅₀ values from assays with standardized protocols (e.g., consistent cell lines, ATP concentrations in kinase assays). Adjust for solvent effects (DMSO tolerance < 0.1% in cellular assays) .
- Structural Analog Profiling : Test derivatives (e.g., replacing -CF₃ with -CH₃) to isolate electronic vs. steric effects. For example, -CF₃ may enhance membrane permeability but reduce target binding due to hydrophobicity .
Q. How is computational modeling applied to predict thermodynamic stability?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., ~170–270°C for pyrazole salts) .
- DFT-based Thermodynamics : Calculate Gibbs free energy (ΔG) of degradation pathways. For {3-[1'-methyl...]propyl}amine, intramolecular hydrogen bonds (e.g., N-H⋯N) stabilize the structure, delaying decomposition .
Key Considerations for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
